molecular formula C20H21N3O4S B2390381 N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide CAS No. 476462-13-2

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2390381
CAS No.: 476462-13-2
M. Wt: 399.47
InChI Key: DTESWOOQURLDIJ-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a synthetic 1,3,4-thiadiazole derivative designed for research use in oncology and medicinal chemistry. This compound features a 2,5-dimethoxyphenyl moiety at the 5-position of the thiadiazole ring and a 4-isopropoxybenzamide group at the 2-position, a structural architecture commonly associated with potent biological activity . Compounds based on the 1,3,4-thiadiazole scaffold are extensively investigated for their anticancer properties, demonstrating cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) in vitro . The mechanism of action for this class of compounds is multifaceted and may include the induction of apoptosis through the activation of Caspase-3 and Caspase-8, modulation of Bcl-2 family proteins, and inhibition of key enzymes such as 15-lipoxygenase-1 (15-LOX-1), a novel target in cancer drug discovery . The synthesis of this reagent likely follows established routes for analogous 1,3,4-thiadiazole amides, involving cyclization reactions and amide bond formation using coupling agents like EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in acetonitrile . Researchers value this compound for its potential as a lead structure in developing novel therapeutic agents and as a pharmacological tool for studying cell death pathways and enzyme dynamics. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-12(2)27-14-7-5-13(6-8-14)18(24)21-20-23-22-19(28-20)16-11-15(25-3)9-10-17(16)26-4/h5-12H,1-4H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTESWOOQURLDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 2,5-dimethoxybenzohydrazide with thionyl chloride, followed by cyclization with ammonium thiocyanate.

    Coupling with Benzamide: The resulting thiadiazole intermediate is then coupled with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: Using batch reactors to control reaction conditions precisely.

    Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and scalability.

    Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using thionyl chloride or bromine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, physicochemical properties, and bioactivity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID (from Evidence) Substituents Yield (%) Melting Point (°C) Key Functional Groups (IR/NMR) Biological Activity
Target Compound 2,5-Dimethoxyphenyl (C5), 4-isopropoxybenzamide (C2) N/A* N/A* Anticipated: C=S (1240–1255 cm⁻¹), NH (3150–3400 cm⁻¹) Hypothesized: Anticancer, enzyme inhibition
5e () 4-Chlorobenzylthio (C5), 5-isopropyl-2-methylphenoxyacetamide (C2) 74 132–134 C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹) Not reported
8e () 3,4,5-Trimethoxyphenyl (C5), 2-chloro-5-pyridylmethylthio (C2) High (method-dependent) N/A C=S (IR), aromatic protons (NMR) 55.71% inhibition of PC3 cancer cells at 5 μM
5k () 2-Methoxyphenoxy (C2), methylthio (C5) 72 135–136 C=O (IR), NH (NMR) Not reported
Compounds 7–9 () 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl 68–85 N/A C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Enzymatic stability studies

Key Structural Differences and Implications

Substituent Effects on Bioactivity: The 2,5-dimethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to halogenated (e.g., 4-chlorobenzyl in 5e) or sulfonyl-containing analogs (e.g., ). The 4-isopropoxybenzamide moiety at C2 differs from acetamide or thioether-linked groups in and . Isopropoxy groups may confer steric hindrance, affecting target selectivity .

Synthetic Pathways: Thiadiazoles in and were synthesized via cyclization of thiosemicarbazides or In-catalyzed thioetherification. The target compound likely follows similar routes, given the prevalence of 1,3,4-thiadiazole cores in these methods . highlights tautomerism in triazole-thione analogs, a phenomenon less relevant to the target compound but critical for understanding stability in related heterocycles .

Spectroscopic Signatures :

  • IR bands for C=S (1240–1255 cm⁻¹) and NH (3150–3400 cm⁻¹) are consistent across thiadiazoles and triazole-thiones, confirming the thione tautomer as the dominant form .
  • The absence of C=O bands in triazole derivatives () contrasts with acetamide-containing thiadiazoles (), aiding structural differentiation .

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. The compound consists of a thiadiazole ring, which is known for its diverse biological properties, and a benzamide moiety that contributes to its pharmacological profile. This article presents an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Molecular Characteristics

PropertyValue
Molecular FormulaC18H22N4O3S
Molecular Weight366.45 g/mol
CAS Number476462-13-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole ring is known for its ability to modulate various signaling pathways related to cell growth and apoptosis.

Potential Molecular Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It may act on receptors that modulate inflammatory responses.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for selected bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in:

  • Increased caspase activity : Suggesting activation of apoptotic pathways.
  • Cell cycle arrest : Indicating interference with cell proliferation.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of this compound. For instance:

Comparison with Other Thiadiazole Derivatives

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
N-(4-methylphenyl)-1,3,4-thiadiazoleLowModerate
2-Amino-1,3,4-thiadiazoleHighLow

Q & A

Q. What are the optimal synthetic routes for preparing N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide?

  • Methodological Answer : The synthesis involves two primary steps:
  • Thiadiazole Core Formation : Cyclocondensation of 2,5-dimethoxyphenylthiosemicarbazide with a carboxylic acid derivative under acidic conditions (e.g., H₂SO₄ or POCl₃) at 80–100°C .
  • Amide Coupling : Reacting the thiadiazol-2-amine intermediate with 4-isopropoxybenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound .
    Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and optimize stoichiometry to avoid byproducts like unreacted benzoyl chloride.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm methoxy (δ 3.7–3.9 ppm) and isopropoxy (δ 1.3–1.5 ppm for CH₃; δ 4.6–4.8 ppm for OCH) groups. Aromatic protons in the thiadiazole and benzamide moieties appear between δ 6.8–8.2 ppm .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water 70:30, 1 mL/min, UV detection at 254 nm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 428.1 (calculated for C₂₁H₂₂N₃O₄S).

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with substituents (e.g., halogen, nitro, or alkyl groups) on the benzamide or dimethoxyphenyl rings. Compare minimal inhibitory concentrations (MICs) against S. aureus and E. coli .
  • Mechanistic Assays : Perform enzyme inhibition studies (e.g., dihydrofolate reductase or β-lactamase) to identify molecular targets. Use fluorescence quenching or ITC (isothermal titration calorimetry) for binding affinity analysis .
    Data Contradiction Note : Methoxy groups may enhance solubility but reduce membrane permeability, leading to conflicting MIC results. Adjust lipophilicity via logP calculations (e.g., ClogP ~3.2) to balance activity .

Q. How can researchers resolve discrepancies in reported anticancer activity of thiadiazole-benzamide derivatives?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and protocols (MTT assay, 48–72 hr exposure). Include positive controls (e.g., doxorubicin) .
  • Apoptosis Pathways : Evaluate caspase-3/7 activation via fluorometric assays. Conflicting results may arise from variations in cell cycle arrest (G1 vs. G2/M phase), necessitating flow cytometry validation .
    Key Finding : The 2,5-dimethoxyphenyl group enhances ROS generation in cancer cells, but its efficacy depends on the isopropoxy group’s steric effects .

Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate bioavailability (%ABS >60), blood-brain barrier penetration (BBB score <2), and CYP450 inhibition (e.g., CYP3A4).
  • Docking Studies : Model interactions with target proteins (e.g., EGFR or Topoisomerase II) using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
    Validation : Compare in silico predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

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